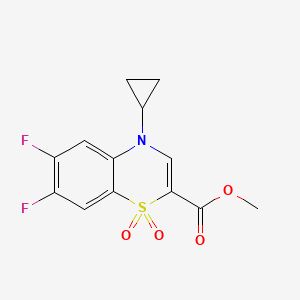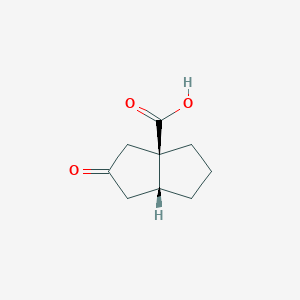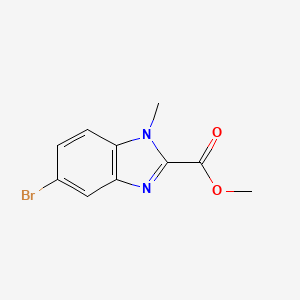
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound that is part of the benzimidazole family, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for various chemical reactions and could potentially have interesting electronic and structural properties.
Synthesis Analysis
The synthesis of related benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives involves the use of IR, 1H NMR, 13C NMR, Mass spectral data, and elemental analyses to establish the structures of the compounds . Similarly, the synthesis of imidazo[1,2-a]benzimidazole derivatives from quaternary salts of 2-aminobenzimidazole indicates a multi-step process that includes cyclization and further transformations . Although these papers do not directly describe the synthesis of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, they provide insight into the complexity and methods that could be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often studied using computational methods such as density functional theory (DFT). For example, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using the B3LYP functional with a 6-311++G(d,p) basis set, which provided a complete description of molecular dynamics and vibrational modes . This approach could similarly be applied to analyze the molecular structure of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of isoxazole-fused heterocycles . The reactivity of the bromine atom in Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could similarly be exploited in electrophilic substitution reactions to create new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be quite diverse. The vibrational study and analysis of molecular properties, such as the first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate, provide insights into the non-linear optical (NLO) activity of the molecule . These properties are crucial for understanding the potential applications of these compounds in materials science and electronics. The polarizability and hyperpolarizability of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could also be of interest for similar applications.
Scientific Research Applications
Anthelmintic Applications
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate and its derivatives have been studied for their anthelmintic properties. For instance, methyl 5(6)-(4-methylpiperidin-1-yl) carbonylbenzimidazole-2-carbamate demonstrated effective anthelmintic activity against various helminth species, such as Ancylostoma ceylanicum, Nippostrongylus brasiliensis, Syphacia obvelata, Hymenolepis nana, H. diminuta, and Cysticercus fasciolaris in experimental animal models. Remarkably, this compound achieved 100% elimination of several helminth species at specific doses and was also effective against the developing larvae of A. ceylanicum. The compound exhibited a high tolerance level in experimental animals with an LD50 greater than 4500 mg/kg, indicating its low toxicity at effective doses (Gupta et al., 1990).
Platelet Inhibitory Activity
Some derivatives of methyl 5-bromo-1-methylbenzimidazole-2-carboxylate have been synthesized and tested for their anti-platelet and vasodilatory activities. Notably, certain compounds such as 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2- methylbenzimidazol-5-yl)imidazole and its analogs showed potent activities in inhibiting platelet aggregation and exhibited vasodilatory effects. These compounds were found to inhibit enzymes involved in the platelet aggregation cascade, such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase. The inhibitory activity on PDE may account for the vasodilatory activity of these imidazoles, indicating their potential therapeutic applications in cardiovascular conditions (Tanaka et al., 1994).
Antitumor Activity
Methyl 2-benzimidazolecarbamate (carbendazim), a derivative of methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, has been explored for its antitumor activity. This compound, also known as FB642, has demonstrated potent antitumor activity against various cancer cell lines, such as murine B16 melanoma and human HT-29 colon carcinoma. FB642 showed high activity against murine tumor models and human tumor xenografts at different doses and schedules, indicating its potential as an anticancer agent. The compound induced partial and complete tumor shrinkage in certain tumor models, and its oral absorption was studied in rats to understand its pharmacokinetics better. The in vivo toxicity of FB642 appeared to be dose-dependent, suggesting the need for careful dose optimization in therapeutic settings (Hao et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-bromo-1-methylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBUMFRDPCVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)


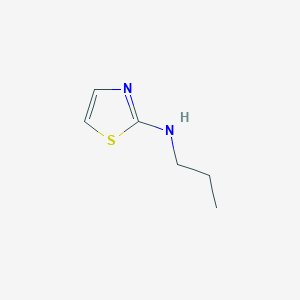
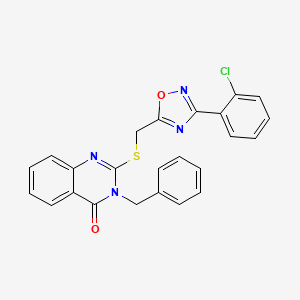
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

